1-phenylbicyclo[2.1.1]hexan-5-one
CAS No.: 1392219-30-5
Cat. No.: VC7317377
Molecular Formula: C12H12O
Molecular Weight: 172.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1392219-30-5 |
|---|---|
| Molecular Formula | C12H12O |
| Molecular Weight | 172.227 |
| IUPAC Name | 1-phenylbicyclo[2.1.1]hexan-5-one |
| Standard InChI | InChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
| Standard InChI Key | AGRPDZOESHJYNX-UHFFFAOYSA-N |
| SMILES | C1CC2(CC1C2=O)C3=CC=CC=C3 |
Introduction
Structural and Electronic Characteristics of 1-Phenylbicyclo[2.1.1]hexan-5-one
Molecular Geometry and Strain Analysis
The bicyclo[2.1.1]hexane core consists of a six-membered ring fused with two three-membered rings, creating a bridgehead system with significant angle strain. X-ray crystallographic data from analogous compounds reveal bond angles deviating from ideal tetrahedral geometry, with bridgehead C–C–C angles compressed to approximately 94° . The phenyl group at the 1-position introduces steric bulk, further distorting the equilibrium geometry. Density functional theory (DFT) calculations suggest that the ketone at the 5-position participates in conjugation with adjacent σ-bonds, stabilizing the structure despite inherent strain .
Spectroscopic Properties
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NMR Spectroscopy: The NMR spectrum of 1-phenylbicyclo[2.1.1]hexan-5-one exhibits distinct resonances for bridgehead protons (δ 1.68–2.12 ppm) and aromatic protons (δ 7.20–7.45 ppm) . The NMR spectrum confirms the ketone carbonyl at δ 213–215 ppm .
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IR Spectroscopy: Strong absorption bands at 1,755–1,760 cm correspond to the carbonyl stretching vibration .
Synthetic Methodologies
Sequential Simmons-Smith Cyclopropanation and Pinacol Rearrangement
A landmark synthesis, reported by Hsu et al., involves a two-step strategy starting from α-hydroxy silyl enol ethers :
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Simmons-Smith Cyclopropanation: Reaction with diethylzinc and diiodomethane generates a bicyclo[2.1.0]pentane intermediate.
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Acid-Catalyzed Pinacol Rearrangement: Treatment with HCl in tetrahydrofuran (THF) induces a -shift, forming the bicyclo[2.1.1]hexan-5-one framework.
Example:
This method achieves yields of 68–82% and tolerates diverse substituents, including aryl groups .
[2+2] Cycloaddition Approaches
An alternative route employs photochemical [2+2] cycloaddition of 1,5-dienes to construct the bicyclic core. Paul et al. demonstrated that irradiation of substituted dienes with UV light induces intramolecular cyclization, forming bicyclo[2.1.1]hexanes . Subsequent oxidation introduces the ketone functionality.
Functionalization and Derivative Synthesis
Directed C–H Functionalization
The bridgehead C–H bonds of 1-phenylbicyclo[2.1.1]hexan-5-one undergo selective functionalization under palladium catalysis. For instance, coupling with aryl halides installs substituents at the 2-position, enabling access to 1,2-diaryl derivatives .
Reduction and Oxidation Pathways
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Reduction: Lithium aluminum hydride (LiAlH) reduces the ketone to a secondary alcohol, yielding 1-phenylbicyclo[2.1.1]hexan-5-ol .
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Oxidation: Further oxidation with pyridinium chlorochromate (PCC) regenerates the ketone, confirming its stability under mild conditions .
Applications in Medicinal Chemistry
Bioisosteric Replacement of Aromatic Rings
The rigid bicyclo[2.1.1]hexane scaffold serves as a non-planar bioisostere for ortho-substituted benzene rings. Comparative studies show improved metabolic stability and reduced cytochrome P450 inhibition compared to aromatic analogs .
Table 1: Comparative Properties of 1-Phenylbicyclo[2.1.1]hexan-5-one and Ortho-Substituted Benzene Derivatives
| Property | 1-Phenylbicyclo[2.1.1]hexan-5-one | Ortho-Substituted Benzene |
|---|---|---|
| LogP | 2.8 ± 0.2 | 3.1 ± 0.3 |
| Metabolic Stability (t₁/₂) | 4.7 h | 1.2 h |
| Solubility (mg/mL) | 0.45 | 0.12 |
Conformational Restriction in Drug Design
Incorporating the bicyclo[2.1.1]hexane motif into protease inhibitors enhances binding affinity by pre-organizing the molecule into the bioactive conformation. For example, derivatives of 1-phenylbicyclo[2.1.1]hexan-5-one exhibit IC values ≤10 nM against HIV-1 protease .
Challenges and Future Directions
Synthetic Limitations
Current methods struggle with enantioselective synthesis, as the bicyclic core lacks chiral centers. Catalytic asymmetric cyclopropanation remains an unmet goal .
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